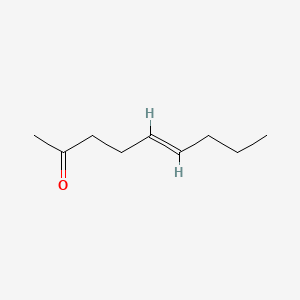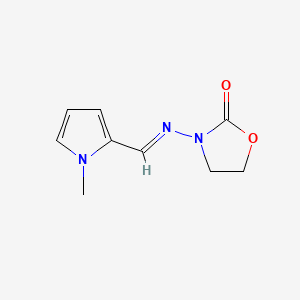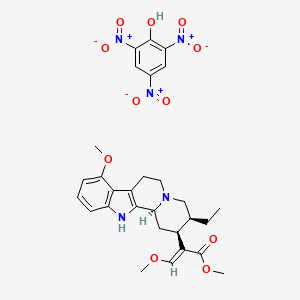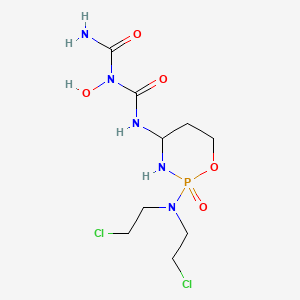
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its multiple functional groups, including benzyloxycarbonyl, t-butyloxycarbonyl, hydroxy, and phenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. A common synthetic route may involve the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and t-butyloxycarbonyl protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol (MeOH), room temperature.
Substitution: Bromine (Br2), acetic acid (AcOH), room temperature.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.
Biochemistry: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Pharmaceutical Industry: It is utilized in the development of novel therapeutic agents targeting specific diseases.
Chemical Biology: It is employed in the study of biological pathways and mechanisms of action of bioactive compounds.
作用機序
The mechanism of action of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of biological pathways and therapeutic effects.
類似化合物との比較
Similar Compounds
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(4-hydroxyphenyl)-6-phenyl-2-azahexane
- 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(2-hydroxyphenyl)-6-phenyl-2-azahexane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
162739-46-0 |
|---|---|
分子式 |
C30H37N3O6 |
分子量 |
535.6 g/mol |
IUPAC名 |
benzyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(37)32-33(19-24-15-10-16-25(34)17-24)20-27(35)26(18-22-11-6-4-7-12-22)31-28(36)38-21-23-13-8-5-9-14-23/h4-17,26-27,34-35H,18-21H2,1-3H3,(H,31,36)(H,32,37)/t26-,27-/m0/s1 |
InChIキー |
YDGIBMQJBZYHRD-SVBPBHIXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
正規SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















